2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole
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Overview
Description
2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group and a tosyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole derivative. One common method is the reaction of 1-tosyl-1H-benzo[d]imidazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the tosyl group can lead to the formation of the corresponding benzimidazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed:
- Substituted benzimidazoles
- Sulfoxides and sulfones
- Reduced benzimidazole derivatives
Scientific Research Applications
2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active molecules, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Material Science: It can be utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a versatile intermediate in the synthesis of diverse compounds with potential biological activities .
Comparison with Similar Compounds
- 2-(Bromomethyl)-1-methyl-1H-benzimidazole
- 2-(Bromomethyl)-1H-benzimidazole
- 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide
Comparison: While these compounds share the bromomethyl group, the presence of different substituents (e.g., tosyl, methyl) significantly influences their reactivity and applications. The tosyl group in 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole enhances its stability and makes it a more suitable intermediate for specific synthetic applications .
Properties
Molecular Formula |
C15H13BrN2O2S |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2O2S/c1-11-6-8-12(9-7-11)21(19,20)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3 |
InChI Key |
ZGLHDJDSKFKJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CBr |
Origin of Product |
United States |
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